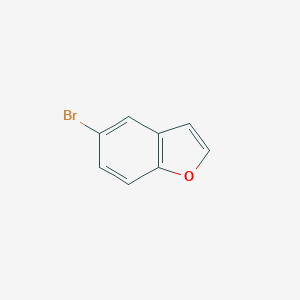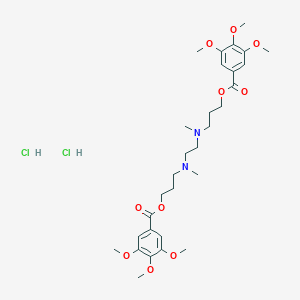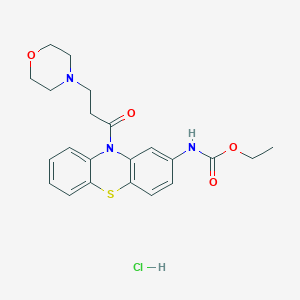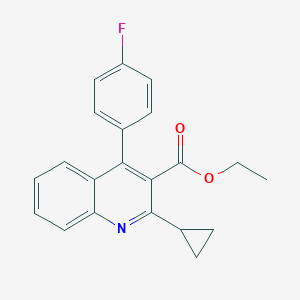
1-(4-Chlorobenzoyl)piperidin-4-one
Overview
Description
“1-(4-Chlorobenzoyl)piperidin-4-one” is a heterocyclic organic compound . It has the molecular formula C12H12ClNO2 and a molecular weight of 237.68200 . The compound is part of the piperidin-4-ones class of compounds, which are known for their various biological activities .
Synthesis Analysis
Piperidin-4-ones can be synthesized by the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones can be synthesized by reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorobenzoyl)piperidin-4-one” includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a benzoyl group (C6H5CO-) attached to the nitrogen atom of the piperidine ring .
Physical And Chemical Properties Analysis
“1-(4-Chlorobenzoyl)piperidin-4-one” has a density of 1.298g/cm³ . It has a boiling point of 417.7ºC at 760mmHg . The flash point of the compound is 206.4ºC .
Scientific Research Applications
Antimalarial Activity
The structurally simple synthetic 1, 4-disubstituted piperidines, which include “1-(4-Chlorobenzoyl)piperidin-4-one”, have been found to have high selectivity for resistant Plasmodium falciparum . These compounds have shown significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum .
Anticancer and Anti-HIV Activities
Piperidin-4-ones, including “1-(4-Chlorobenzoyl)piperidin-4-one”, have been reported to possess various pharmacological activities, including anticancer and anti-HIV activities . These compounds have been synthesized using a variety of methods, including the Mannich reaction and stereoselective synthesis .
Synthesis of Various Piperidine Derivatives
The compound “1-(4-Chlorobenzoyl)piperidin-4-one” can be used in the synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have potential applications in the pharmaceutical industry .
Optical Computing and Data Storage
Research has been directed towards materials that are effectively used in second harmonic generation, the frequency doubling of laser light, telecommunication, optical computing, optical data storage, and optical information processing . “1-(4-Chlorobenzoyl)piperidin-4-one” could potentially be used in these applications .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(4-Chlorobenzoyl)piperidin-4-one is Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain, inflammation, appetite, memory, and emotion .
Mode of Action
1-(4-Chlorobenzoyl)piperidin-4-one interacts with MAGL in a reversible manner . This compound inhibits the activity of MAGL, thereby preventing the breakdown of 2-AG . The inhibition of MAGL leads to an increase in the levels of 2-AG, which can then activate the G protein-coupled cannabinoid receptors, CB1 and CB2 .
Biochemical Pathways
The inhibition of MAGL by 1-(4-Chlorobenzoyl)piperidin-4-one affects the endocannabinoid system. This system is involved in the regulation of various physiological processes. By preventing the degradation of 2-AG, this compound enhances the signaling of the endocannabinoid system . This can have various downstream effects, depending on the specific physiological process that is being modulated.
Pharmacokinetics
The compound’s molecular weight (23768 g/mol) and formula (C12H12ClNO2) suggest that it may have good bioavailability
Result of Action
The inhibition of MAGL by 1-(4-Chlorobenzoyl)piperidin-4-one leads to an increase in the levels of 2-AG. This can result in the activation of the cannabinoid receptors, CB1 and CB2, and the modulation of various physiological processes. The specific molecular and cellular effects will depend on the particular process that is being affected .
properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSPGAEYDBBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570316 | |
| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)piperidin-4-one | |
CAS RN |
144947-47-7 | |
| Record name | 1-(4-Chlorobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

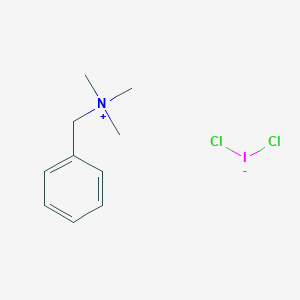
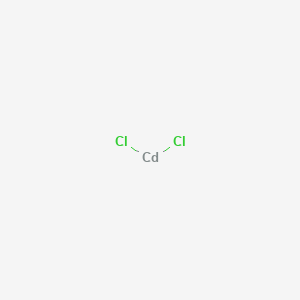



![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
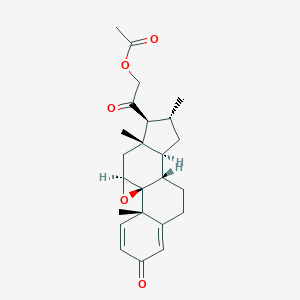
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
